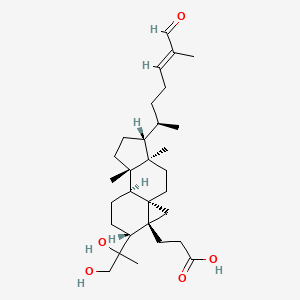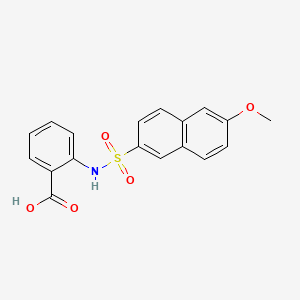
Zirconylperchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconylperchlorate is a chemical compound with the molecular formula ZrO(ClO4)2. It is a white, crystalline powder that is soluble in water and has been widely used in scientific research.
Wirkmechanismus
Zirconylperchlorate acts as a Lewis acid, meaning it can accept a pair of electrons from a Lewis base. This property makes it useful in catalysis and other chemical reactions. This compound can also form complexes with organic compounds, which can further enhance its catalytic activity.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, it is known to be toxic and can cause skin and eye irritation upon contact. Inhalation of the compound can also cause respiratory irritation and damage to the lungs.
Vorteile Und Einschränkungen Für Laborexperimente
Zirconylperchlorate has several advantages for lab experiments, including its high solubility in water and its ability to form complexes with organic compounds. However, its toxic and corrosive nature requires careful handling and disposal. Additionally, the compound is relatively expensive, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the use of zirconylperchlorate in scientific research. One area of interest is the development of new catalysts for the oxidation of alcohols and other organic compounds. This compound could also be used as a precursor for the synthesis of new materials with unique properties. Additionally, further research is needed to understand the biochemical and physiological effects of the compound and to develop safer handling and disposal methods.
Conclusion
This compound is a useful compound in scientific research, with applications in catalysis, electrochemistry, and material science. Its mechanism of action as a Lewis acid and its ability to form complexes with organic compounds make it a valuable tool in chemical reactions. However, its toxic and corrosive nature requires careful handling and disposal. Future research should focus on the development of new catalysts and materials, as well as the understanding of the compound's biochemical and physiological effects.
Synthesemethoden
Zirconylperchlorate can be synthesized by reacting zirconium oxychloride with perchloric acid. The reaction produces this compound and hydrochloric acid as byproducts. The synthesis process requires careful handling of the reactants due to their corrosive and toxic nature.
Wissenschaftliche Forschungsanwendungen
Zirconylperchlorate has been used in various scientific research applications, including catalysis, electrochemistry, and material science. It has been used as a catalyst in the oxidation of alcohols and in the synthesis of organic compounds. This compound has also been used as an electrode material in lithium-ion batteries and as a precursor for the synthesis of zirconia-based materials.
Eigenschaften
CAS-Nummer |
15607-09-7 |
|---|---|
Molekularformel |
C11H22O3 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(4-ethoxy-1-naphthyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173837.png)
![1-[(4-tert-butylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173839.png)


